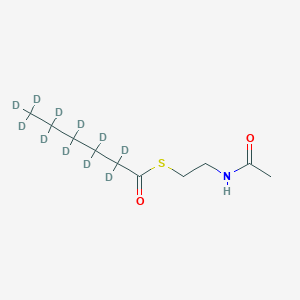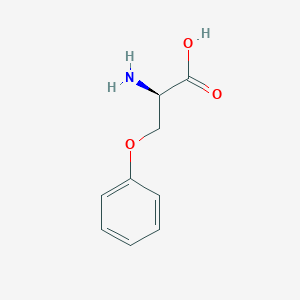![molecular formula C8H5BF3NO2 B1408569 [3-Cyano-4-(trifluoromethyl)phenyl]boronic acid CAS No. 2016766-76-8](/img/structure/B1408569.png)
[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid
Descripción general
Descripción
“[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid” is a type of organoboron compound. It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structure of “[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid” is represented by the formula C8H5BF3NO2 . The InChI code for this compound is 1S/C8H5BF3NO2/c10-8(11,12)7-2-1-6(9(14)15)3-5(7)4-13/h1-3,14-15H .Chemical Reactions Analysis
“[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid” can be used as a reactant in various chemical reactions. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions . It can also be used as an intermediate in the synthesis of piperidine-based MCH R1 antagonists and as a substrate in the Suzuki coupling reactions to prepare 4-aryl-1,8-naphthyridin-2(1H)-ones .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
“[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid” is used as a reagent in the Suzuki–Miyaura (SM) coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this application originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Piperidine-based MCH R1 Antagonists
This compound can be used as an intermediate in the synthesis of piperidine-based MCH R1 antagonists . These antagonists are often used in the study of various biological processes and potential therapeutic applications.
Preparation of 4-Aryl-1,8-naphthyridin-2(1H)-ones
“[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid” is used as a substrate in Suzuki coupling reactions to prepare 4-aryl-1,8-naphthyridin-2(1H)-ones . These compounds have been studied for their potential applications in medicinal chemistry.
Rhodium-catalyzed Intramolecular Amination
This compound can be used as a reagent for Rhodium-catalyzed intramolecular amination . This reaction is a key step in the synthesis of many complex organic compounds.
Pd-catalyzed Direct Arylation
“[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid” can be used as a reagent for Pd-catalyzed direct arylation . This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental process in organic synthesis.
Palladium-catalyzed Stereoselective Heck-type Reaction
This compound can be used as a reagent for Palladium-catalyzed stereoselective Heck-type reactions . These reactions are widely used in organic synthesis for the construction of carbon-carbon double bonds.
Safety and Hazards
The safety data sheet for “[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid” suggests that it is harmful if swallowed. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If swallowed, one should call a poison center or doctor/physician. If it comes in contact with the skin, it should be washed off with plenty of soap and water .
Propiedades
IUPAC Name |
[3-cyano-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF3NO2/c10-8(11,12)7-2-1-6(9(14)15)3-5(7)4-13/h1-3,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMQPVJQLFTTRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(F)(F)F)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid](/img/structure/B1408487.png)
![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl acetate](/img/structure/B1408488.png)
![Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1408489.png)
![(S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1408492.png)
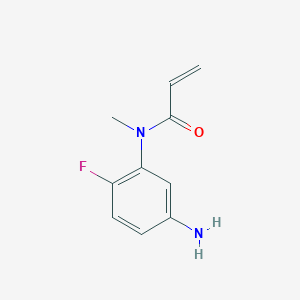
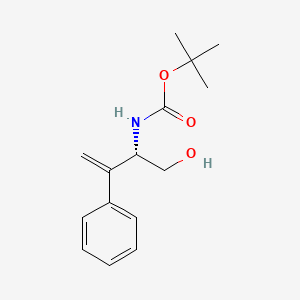
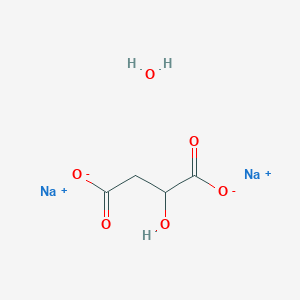
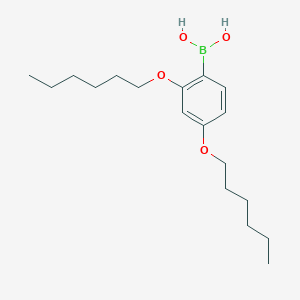
![5-butyl-4-((1E,3E,5E)-5-(5-butyl-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-4(5H)-ylidene)penta-1,3-dien-1-yl)-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B1408503.png)

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]-](/img/structure/B1408506.png)
